(S)-6-Chloro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol
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Overview
Description
(S)-6-Chloro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol is a complex organic compound characterized by the presence of a chloro group, a pyrrolidine ring, and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions in a microchannel reactor. This process is carried out under visible light conditions and does not require the use of metals .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactors can enhance the efficiency, versatility, and sustainability of the production process . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Chloro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenol derivatives.
Scientific Research Applications
(S)-6-Chloro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-6-Chloro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenol derivatives with chloro, pyrrolidine, and trifluoromethyl groups. Examples include:
Uniqueness
(S)-6-Chloro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H11ClF3NO |
---|---|
Molecular Weight |
265.66 g/mol |
IUPAC Name |
6-chloro-2-[(2S)-pyrrolidin-2-yl]-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11ClF3NO/c12-7-4-3-6(11(13,14)15)9(10(7)17)8-2-1-5-16-8/h3-4,8,16-17H,1-2,5H2/t8-/m0/s1 |
InChI Key |
BGYQLIYFMJEYRY-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2O)Cl)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2O)Cl)C(F)(F)F |
Origin of Product |
United States |
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